molecular formula C8H6BrNO2 B8408013 4-Bromo-5-aminophthalide

4-Bromo-5-aminophthalide

Cat. No.: B8408013
M. Wt: 228.04 g/mol
InChI Key: ZQHDMZVMPFNTGG-UHFFFAOYSA-N
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Description

4-Bromo-5-aminophthalide is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. It is structurally characterized by the simultaneous presence of an aromatic bromine atom and an amino group on a phthalide core, making it a valuable bifunctional scaffold. In medicinal chemistry, the phthalide structure is a privileged motif found in compounds with diverse biological activities . The bromine substituent serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of chemical space. Concurrently, the aromatic amine group can be readily derivatized through amidation or diazotization reactions, allowing for the introduction of a wide array of functional groups. This unique combination of features suggests that this compound is particularly useful for constructing complex molecules, including potential drug candidates like citalopram analogs where bromo- and amino-phthalides are key synthetic intermediates . Researchers can leverage this compound to develop novel chemical entities for screening against various therapeutic targets. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-amino-4-bromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H6BrNO2/c9-7-5-3-12-8(11)4(5)1-2-6(7)10/h1-2H,3,10H2

InChI Key

ZQHDMZVMPFNTGG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Br)N)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Brominated Compounds

While direct data on 4-Bromo-5-aminophthalide is unavailable in the provided evidence, comparisons can be drawn with structurally analogous brominated or aminated phthalides and related aromatic compounds.

Substituent Position and Reactivity

  • 5-Bromophthalide : Bromine at the 5-position of the phthalide ring enhances electrophilic aromatic substitution (EAS) reactivity. The lactone moiety further directs reactivity toward specific positions .
  • 4-Bromo Derivatives : Evidence lists multiple 4-bromo-substituted compounds (e.g., 4-bromo-3-nitrotoluene, 4-bromo-5-fluorocoumarin) . Bromine at the 4-position typically alters electronic effects compared to the 5-position, influencing regioselectivity in subsequent reactions.

Amino-Functionalized Analogues

  • Synthetic Routes: Evidence highlights diazotization and Sandmeyer reactions for introducing bromine or amino groups. For example, diazotized amines yield bromo- or chloro-xylidines (e.g., 4-chloro-5-bromo-m-xylidine) . Similar methods could theoretically synthesize this compound by introducing an amino group post-bromination.
  • Comparison with Aminated Aromatics: Compounds like 3-nitroaniline (from ) demonstrate the impact of electron-donating amino groups on stability and reactivity. In phthalides, an amino group at the 5-position would likely increase nucleophilicity, contrasting with bromine’s electron-withdrawing effects.

Physical and Chemical Properties

Table 1 compares 5-Bromophthalide with select brominated/aminated compounds from the evidence:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromophthalide 64169-34-2 C₈H₅BrO₂ 213.03 Bromine at 5-position; lactone ring
5-Fluoro-2-nitrotoluene Not provided C₇H₅FNO₂ ~169.12 Fluorine and nitro groups; EAS applications
5-Bromo-N-(4-bromophenyl)-1-naphthamide 333354-90-8 C₁₇H₁₁Br₂NO 405.08 Bis-brominated aromatic amide; potential polymer precursor
4-Chloro-5-bromo-m-xylidine Not provided C₈H₈BrClN ~248.51 Halogenated xylidine; diazotization product

Preparation Methods

Nitration of Phthalide to 5-Nitrophthalide

The synthesis begins with the nitration of phthalide using a mixed acid system. In the method described in US Patent 6,323,199, phthalide is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitronium ion (NO₂⁺) generated in situ selectively targets the aromatic ring’s position 5 due to the electron-donating effect of the lactone oxygen, yielding 5-nitrophthalide.

Key Conditions:

  • Temperature: 0–5°C to minimize over-nitration.

  • Reagent Ratio: Excess HNO₃ (1.5–2.0 equivalents) ensures complete conversion.

  • Yield: ~85–90%.

Reduction of 5-Nitrophthalide to 5-Aminophthalide

The nitro group at position 5 is reduced to an amine using iron powder in hydrochloric acid (HCl). This reduction follows a classic Béchamp reaction mechanism, where iron acts as the reducing agent in an acidic aqueous medium.

Procedure:

  • 5-Nitrophthalide is suspended in dilute HCl.

  • Iron powder is added gradually to maintain a temperature below 30°C.

  • Post-reduction, the mixture is neutralized with sodium hydroxide (NaOH), and the product is extracted with dichloromethane.

Yield: ~75–80%.

Bromination of 5-Aminophthalide to 4-Bromo-5-aminophthalide

The final step involves electrophilic aromatic bromination at position 4. Bromine (Br₂) in acetic acid (CH₃COOH) serves as the brominating agent, with the amino group activating the ring and directing substitution to the ortho position.

Reaction Mechanism:

  • The amino group donates electron density to the ring, activating it for electrophilic attack.

  • Bromine generates Br⁺ ions in acetic acid, which attack position 4 (ortho to the amino group).

  • The product precipitates upon cooling and is purified via recrystallization.

Optimization Notes:

  • Solvent Choice: Acetic acid enhances bromine solubility and stabilizes intermediates.

  • Temperature: 70–80°C balances reaction rate and selectivity.

  • Yield: ~45–50% (overall yield from phthalide: ~30–35%).

StepReagentsConditionsYield (%)
NitrationHNO₃, H₂SO₄0–5°C, 2–4 h85–90
ReductionFe, HCl25–30°C, 6–8 h75–80
BrominationBr₂, CH₃COOH70–80°C, 3–5 h45–50

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

The amino group’s strong activation of the aromatic ring can lead to polybromination or para-substitution. To suppress these:

  • Dilute Bromine Solutions: Reduce Br₂ concentration to favor mono-substitution.

  • Low-Temperature Phases: Slow reaction kinetics improve selectivity.

Byproduct Formation

Common byproducts include:

  • 3-Bromo-5-aminophthalide: Resulting from meta-substitution (minor pathway).

  • Dibrominated Derivatives: Formed at elevated Br₂ concentrations or prolonged reaction times.

Optimization Strategies for Improved Yields

Solvent Systems

  • Ethylene Dichloride (EDC): Used in related phthalimide brominations for improved thermal stability.

  • Methanol Recrystallization: Enhances product purity post-bromination.

Post-Treatment Protocols

  • Acid-Base Washing: Removes unreacted starting materials and ionic byproducts.

  • Column Chromatography: Resolves regioisomeric impurities in small-scale syntheses.

Comparative Analysis of Synthetic Routes

ParameterMulti-Step SynthesisSandmeyer Adaptation
Regioselectivity High (ortho-directed)Low (replaces amino)
Yield 30–35% (overall)N/A (not applicable)
Purity ≥95% after recrystallization85–90%
Scalability Industrial-scale feasibleLimited by diazonium stability

Q & A

Q. How to replicate literature procedures for this compound derivatives?

  • Cross-check reagent grades (e.g., ACS vs. technical grade), solvent drying methods (e.g., molecular sieves), and equipment specifications (e.g., reflux condenser type). If yields differ, vary one parameter at a time (e.g., reaction time) and document results in a controlled variables table .

Q. What steps ensure ethical compliance in pharmacological studies?

  • Follow institutional review board (IRB) protocols for in vivo studies. Include randomization, blinding, and power analysis to determine sample size. Report animal welfare guidelines (e.g., ARRIVE) and chemical disposal methods per EPA regulations .

Troubleshooting

Q. Why might crystallization fail during purification, and how can this be resolved?

  • Common issues include impurities (>5%) or incorrect solvent polarity. Recrystallize using solvent pairs (e.g., ethanol/water) with gradual cooling. Seed with pure crystals if nucleation is delayed. For persistent oiling-out, switch to antisolvent precipitation with diethyl ether .

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